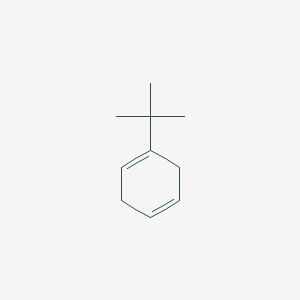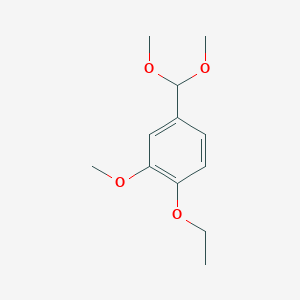
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, featuring methoxy and ethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with dimethyl sulfate and sodium ethoxide. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Sodium ethoxide acts as a catalyst in this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but different structural arrangement.
4-(Dimethoxymethyl)-2-methylpyrimidine: Another compound with a dimethoxymethyl group, but with a pyrimidine ring instead of a benzene ring.
Uniqueness
4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
91765-57-0 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C12H18O4/c1-5-16-10-7-6-9(8-11(10)13-2)12(14-3)15-4/h6-8,12H,5H2,1-4H3 |
InChIキー |
BARVDFYRJCOUOV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


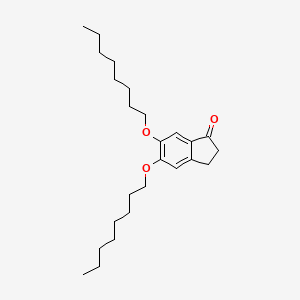
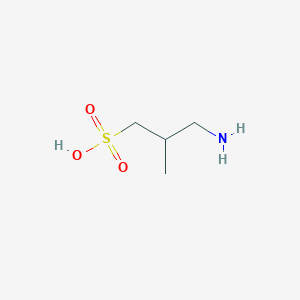
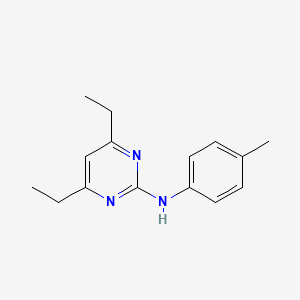
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

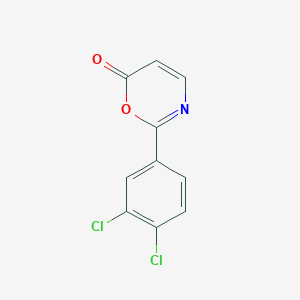
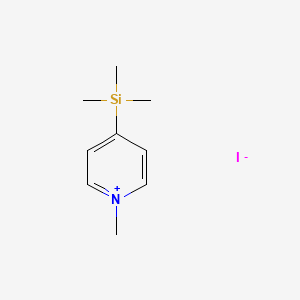
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
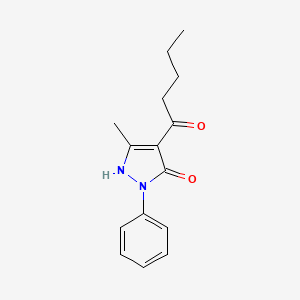

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
